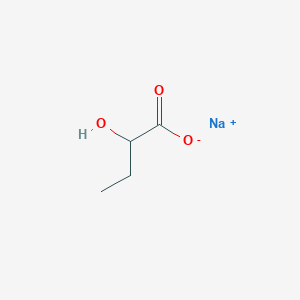

sodium;2-hydroxybutanoate

Description

Contextualization within Endogenous Metabolites

Sodium 2-hydroxybutanoate (B1229357) exists in the body primarily in its conjugate base form, 2-hydroxybutyrate, also known as alpha-hydroxybutyrate (α-HB). wikipedia.org It is not consumed directly but is a natural byproduct of specific metabolic pathways occurring predominantly in mammalian tissues, especially the liver. wikipedia.orghmdb.ca Its production is intrinsically linked to the catabolism of the amino acids L-threonine and methionine, as well as the synthesis of glutathione (B108866), a critical antioxidant. wikipedia.orgbevital.nolmdb.canp-mrd.org

The direct precursor to 2-hydroxybutyrate is α-ketobutyrate (also known as 2-oxobutyric acid). bevital.nolmdb.carupahealth.com Under normal physiological conditions, α-ketobutyrate is generated during the breakdown of threonine and methionine. lmdb.canp-mrd.org It is also an intermediate in the transsulfuration pathway, where homocysteine is converted to cystathionine (B15957) and then to L-cysteine, an essential component for glutathione synthesis. wikipedia.org When there is an increased demand for glutathione, often due to oxidative stress or detoxification processes, the rate of this pathway accelerates. wikipedia.orgnp-mrd.org This can lead to an accumulation of α-ketobutyrate, which is then converted to 2-hydroxybutyrate by the action of enzymes like lactate (B86563) dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH). healthmatters.ioplos.orgnih.gov This enzymatic conversion is particularly favored when there is an imbalance in the NADH/NAD+ ratio, a condition often associated with increased fat oxidation and oxidative stress. healthmatters.ioplos.org

Therefore, the presence and concentration of 2-hydroxybutyrate in biological fluids like plasma and urine reflect dynamic shifts in amino acid metabolism, glutathione demand, and the cellular redox state. wikipedia.orgrupahealth.com

Table 1: Key Metabolic Pathways Associated with 2-Hydroxybutyrate Production

| Pathway | Precursors & Intermediates | Key Enzymes | Stimulus for Increased Production | Resulting Product |

|---|---|---|---|---|

| Amino Acid Catabolism | L-Threonine, Methionine, α-Ketobutyrate | Threonine dehydratase, etc. | High protein turnover | α-Ketobutyrate |

| Glutathione Synthesis (Transsulfuration Pathway) | Homocysteine, Cystathionine, L-Cysteine, α-Ketobutyrate | Cystathionine-β-synthase (CBS), Cystathionine-γ-lyase (CGL) | Oxidative Stress, Detoxification Demands wikipedia.orgnp-mrd.org | α-Ketobutyrate |

Properties

IUPAC Name |

sodium;2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSCXNXKSOHVSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Biosynthesis and Metabolic Pathways of 2 Hydroxybutanoate

Precursor Metabolism: Alpha-Ketobutyrate Genesis

Alpha-ketobutyrate serves as a central hub in cellular metabolism, originating primarily from the breakdown of the amino acids threonine and methionine, and as a byproduct of the transsulfuration pathway involved in cysteine and glutathione (B108866) synthesis. rupahealth.comwikipedia.org

The degradation of specific amino acids provides a direct route to the synthesis of alpha-ketobutyrate.

The primary pathway for the catabolism of threonine to alpha-ketobutyrate is catalyzed by the pyridoxal-5'-phosphate (PLP) dependent enzyme, threonine dehydratase, also known as threonine ammonia-lyase. wikipedia.orgebi.ac.ukwikipedia.org This enzyme facilitates a two-step reaction. Initially, it dehydrates threonine, eliminating a molecule of water. ebi.ac.ukyoutube.com This is followed by a deamination step where ammonia (B1221849) is released, resulting in the final product, alpha-ketobutyrate. ebi.ac.ukyoutube.com This conversion is a key step in the metabolic pathway that can ultimately lead to the synthesis of the amino acid isoleucine, for which alpha-ketobutyrate is a precursor. wikipedia.orgnih.gov

Table 1: Key Enzyme in Threonine Catabolism to Alpha-Ketobutyrate

| Enzyme | Cofactor | Substrate | Product |

|---|

The catabolism of methionine is another significant source of alpha-ketobutyrate. wikipedia.orgyoutube.com This multi-step pathway, often referred to as the transsulfuration pathway, involves several key intermediates. Methionine is first converted to homocysteine. youtube.com Homocysteine then reacts with serine to form an intermediate called cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine beta-synthase. youtube.com In the final step, the enzyme cystathionine gamma-lyase cleaves cystathionine to yield the amino acid cysteine, ammonia, and alpha-ketobutyrate. youtube.comnih.gov This pathway not only generates alpha-ketobutyrate but is also crucial for the synthesis of cysteine. youtube.com

Table 2: Simplified Pathway of Methionine Catabolism to Alpha-Ketobutyrate

| Step | Starting Molecule | Key Enzyme | Product(s) |

|---|---|---|---|

| 1 | Methionine | Various Enzymes | Homocysteine |

| 2 | Homocysteine + Serine | Cystathionine beta-synthase | Cystathionine |

The synthesis of alpha-ketobutyrate is directly linked to glutathione anabolism through the production of cysteine, a key component of the glutathione tripeptide (glutamate, cysteine, glycine). rupahealth.comyoutube.com The pathway for synthesizing cysteine de novo in mammals is the transsulfuration pathway, which is the same pathway involved in methionine catabolism. nih.gov

When there is high demand for glutathione, for instance during periods of oxidative stress, the transsulfuration pathway is upregulated to produce more cysteine. hmdb.caresearchgate.net This process involves diverting homocysteine from the methionine regeneration cycle towards the synthesis of cystathionine and its subsequent cleavage by cystathionine gamma-lyase. hmdb.canih.gov This cleavage reaction, as detailed previously, co-produces alpha-ketobutyrate alongside cysteine. nih.gov Therefore, increased glutathione synthesis can lead to a corresponding increase in the production of alpha-ketobutyrate as a necessary byproduct of providing the cysteine building block. hmdb.ca

Amino Acid Catabolism Pathways

Enzymatic Interconversion of Alpha-Ketobutyrate to 2-Hydroxybutanoate (B1229357)

Once alpha-ketobutyrate is formed, it can be enzymatically converted to 2-hydroxybutanoate. This reaction is a reduction, where the keto group at the alpha-carbon of alpha-ketobutyrate is reduced to a hydroxyl group.

The primary enzyme responsible for the interconversion of alpha-ketobutyrate and 2-hydroxybutanoate is lactate (B86563) dehydrogenase (LDH). wikipedia.org LDH is an oxidoreductase that catalyzes the reversible conversion of pyruvate (B1213749) to lactate, with the concomitant interconversion of NADH and NAD+. wikipedia.orgyoutube.com

In a reaction analogous to the reduction of pyruvate, LDH can use NADH as a reducing agent to convert alpha-ketobutyrate into 2-hydroxybutanoate. nih.gov While lactate and pyruvate are the primary substrates for LDH, the enzyme exhibits broader substrate specificity and can act on other alpha-keto acids, including alpha-ketobutyrate. wikipedia.orgyoutube.com The reaction is reversible, meaning LDH can also catalyze the oxidation of 2-hydroxybutanoate back to alpha-ketobutyrate. wikipedia.orgusbio.net Because of this activity, LDH is sometimes referred to as hydroxybutyrate dehydrogenase (HBD). usbio.net

There are five major isoforms of LDH (LDH-1, LDH-2, LDH-3, LDH-4, LDH-5), which are tetramers composed of two different subunit types (H for heart and M for muscle). usbio.net These isoforms are expressed in different tissues and may have varying affinities for alpha-ketobutyrate.

Table 3: LDH-Mediated Conversion of Alpha-Ketobutyrate

| Enzyme | Reaction | Coenzyme |

|---|

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-hydroxybutanoate |

| 2-ketobutyric acid |

| 2-oxobutanoate |

| Acetyl-CoA |

| Alpha-acetohydroxybutyrate |

| Alpha-beta-dihydroxy-beta-methylvalerate |

| Alpha-hydroxybutyrate |

| Alpha-ketobutyrate |

| Alpha-keto-beta-methylvalerate |

| Ammonia |

| Cysteine |

| Cystathionine |

| Glutamate |

| Glutathione |

| Glycine |

| Homocysteine |

| Isoleucine |

| Lactate |

| Methionine |

| NAD+ |

| NADH |

| Propionyl-CoA |

| Pyridoxal-5'-phosphate |

| Pyruvate |

| Serine |

| Succinyl-CoA |

Function of Alpha-Hydroxybutyrate Dehydrogenase (α-HBDH)

Alpha-hydroxybutyrate dehydrogenase (α-HBDH) is an enzyme that plays a crucial role in the metabolism of 2-hydroxybutanoate. It is not a unique enzyme but rather represents the catalytic activity of certain isoenzymes of lactate dehydrogenase (LDH), primarily LDH-1 and LDH-2. nih.govnih.gov These isoenzymes are predominantly found in high concentrations in the heart muscle, kidneys, and red blood cells. nih.gov

The primary function of α-HBDH is to catalyze the reversible conversion of α-ketobutyrate to 2-hydroxybutanoate (also known as alpha-hydroxybutyrate), utilizing NADH as a cofactor. nih.govnih.gov This reaction is analogous to the conversion of pyruvate to lactate catalyzed by LDH. The direction of the reaction is heavily influenced by the intracellular redox state, specifically the ratio of NADH to NAD+. nih.gov

The enzymatic activity of α-HBDH is clinically significant as a diagnostic marker, particularly for myocardial infarction. nih.govoup.comresearchgate.netrsc.org Following heart muscle damage, these isoenzymes are released into the bloodstream, leading to elevated α-HBDH activity. nih.gov The measurement of α-HBDH can, therefore, aid in assessing damage to the heart muscle. oup.comrsc.org

| Enzyme | Substrate | Product | Cofactor | Primary Tissue Location |

| Alpha-Hydroxybutyrate Dehydrogenase (α-HBDH) | α-Ketobutyrate | 2-Hydroxybutanoate | NADH/NAD+ | Heart muscle, Kidneys, Red blood cells |

Intermediary Metabolic Connections

The metabolic pathways of 2-hydroxybutanoate are intricately linked with central carbon metabolism, particularly the metabolism of pyruvate and acetyl-CoA. The precursor to 2-hydroxybutanoate, α-ketobutyrate, is metabolized to propionyl-CoA, which can then be converted to succinyl-CoA and enter the mitochondrial tricarboxylic acid (TCA) cycle. nih.gov

Under conditions of high glucose, the glycolytic pathway is upregulated, leading to an increased production of pyruvate. nih.gov Pyruvate is then decarboxylated to form acetyl-CoA, which enters the TCA cycle. nih.gov When the TCA cycle is overloaded, for instance, due to high levels of fatty acid oxidation which also produces acetyl-CoA, there can be an accumulation of acetyl-CoA. nih.gov This metabolic state is often associated with an increased ratio of NADH to NAD+, which favors the reduction of α-ketobutyrate to 2-hydroxybutanoate. nih.gov

The formation of 2-hydroxybutanoate is closely integrated with both glycolytic and mitochondrial pathways. The glycolytic pathway, occurring in the cytoplasm, is a primary source of pyruvate and also generates NADH from NAD+. An accelerated glycolytic flux, as seen in hyperglycemic states, contributes to an elevated NADH/NAD+ ratio, a key driver for the synthesis of 2-hydroxybutanoate. nih.govmdpi.com

The metabolism of 2-hydroxybutanoate's precursor, α-ketobutyrate, connects it to mitochondrial pathways. α-Ketobutyrate is catabolized within the mitochondria to propionyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the TCA cycle. nih.gov This integration means that the metabolic fate of α-ketobutyrate is tied to the energy status of the cell and the functioning of the mitochondrial respiratory chain.

The cellular redox state, specifically the ratio of NADH to NAD+, is a critical determinant in the formation of 2-hydroxybutanoate. nih.govnih.gov An elevated NADH/NAD+ ratio, which signifies a more reduced intracellular environment, promotes the reduction of α-ketobutyrate to 2-hydroxybutanoate. nih.gov This reaction is catalyzed by lactate dehydrogenase (LDH) or its isoenzyme, α-hydroxybutyrate dehydrogenase (α-HBDH). nih.gov

Conditions that lead to an increased NADH/NAD+ ratio include high rates of fatty acid oxidation and an accelerated glycolytic flux. nih.govnih.gov In these metabolic states, the rate of NADH production surpasses its oxidation back to NAD+ by the electron transport chain. This imbalance in the redox state shifts the equilibrium of the α-HBDH-catalyzed reaction towards the formation of 2-hydroxybutanoate. mdpi.com

| Metabolic Condition | Key Metabolic Change | Impact on NADH/NAD+ Ratio | Effect on 2-Hydroxybutanoate Formation |

| High Fatty Acid Oxidation | Increased production of acetyl-CoA and NADH | Increase | Promotes formation |

| Accelerated Glycolysis | Increased production of pyruvate and NADH | Increase | Promotes formation |

Elevated levels of 2-hydroxybutanoate have been observed to correlate with increased concentrations of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. oup.comnih.gov This association is particularly evident in states of insulin (B600854) resistance. oup.com The catabolism of BCAAs is a multi-step process that occurs primarily in the mitochondria of skeletal muscle and other tissues. nih.gov

The initial step in BCAA degradation is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts the BCAAs into their respective α-keto acids. nih.gov The subsequent irreversible step is the oxidative decarboxylation of these α-keto acids by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.com While the precise enzymatic link is still under investigation, the co-elevation of 2-hydroxybutanoate and BCAAs suggests a metabolic interplay, potentially reflecting a systemic metabolic dysregulation that affects both pathways.

The biosynthesis of 2-hydroxybutanoate is directly linked to the isoleucine biosynthesis pathway through its precursor, α-ketobutyrate. In many organisms, the synthesis of the essential amino acid isoleucine begins with the amino acid threonine. nih.gov Threonine is deaminated by the enzyme threonine dehydratase to produce α-ketobutyrate. nih.gov

This α-ketobutyrate then serves as a crucial intermediate, condensing with pyruvate in a reaction catalyzed by acetohydroxyacid synthase to form 2-aceto-2-hydroxybutanoate, a precursor in the isoleucine synthesis pathway. elifesciences.org Therefore, any metabolic condition that leads to an accumulation of α-ketobutyrate, either through increased production from threonine catabolism or decreased utilization in the isoleucine biosynthesis pathway, can result in its alternative conversion to 2-hydroxybutanoate. nih.gov

Stereoisomeric Considerations in 2-Hydroxybutanoate Metabolism

2-Hydroxybutanoate (2-HB), also known as α-hydroxybutyrate, is a chiral molecule that exists in two non-superimposable mirror-image forms, or enantiomers: D-2-hydroxybutanoate and L-2-hydroxybutanoate. nih.gov This stereoisomerism is a critical factor in its metabolism, as biological systems, particularly enzymes, exhibit a high degree of stereospecificity. The metabolic pathways for D- and L-2-hydroxybutanoate are distinct, involving specific enzymes that preferentially recognize and process only one of the two enantiomers.

The primary metabolic transformation involving 2-hydroxybutanoate is its reversible oxidation to 2-ketobutyrate (also known as α-ketobutyrate). This reaction is catalyzed by NAD-dependent dehydrogenases. nih.govhmdb.ca The stereochemical configuration of the 2-hydroxybutanoate molecule dictates which specific dehydrogenase is involved.

The metabolism of 2-HB is closely linked to that of lactate, with lactate dehydrogenases (LDH) playing a key role. LDH isoenzymes are well-known for their stereospecificity. For instance, L-lactate dehydrogenase (L-LDH), which specifically acts on L-lactate, can also catalyze the reduction of 2-ketobutyrate to L-2-hydroxybutanoate (the S-enantiomer) with a very high degree of stereoselectivity, resulting in a product with an enantiomeric excess greater than 99%. harvard.edu Conversely, D-lactate dehydrogenase (D-LDH) is specific for the D-enantiomers of 2-hydroxy acids. nih.gov

Research in various organisms has identified specific dehydrogenases responsible for the metabolism of each 2-HB enantiomer. In the bacterium Ralstonia eutropha, for example, distinct enzymes have been identified that oxidize the different stereoisomers. A cytochrome-dependent D-lactate dehydrogenase (Dld) was found to be responsible for the oxidation of D-2-hydroxybutanoate, while an iron-sulfur cluster-containing L-lactate dehydrogenase metabolized L-2-hydroxybutanoate. nih.gov This demonstrates a clear enzymatic segregation for the processing of each stereoisomer.

While human metabolism predominantly features the L-isomers of amino acids and their derivatives, the presence and metabolic processing of D-isomers can occur. The interconversion of 2-ketobutyrate to 2-hydroxybutanoate is mediated by enzymes referred to as 2-hydroxybutyrate dehydrogenases (2HBDH), which are types of lactate dehydrogenases. nih.gov The direction of the reaction (from 2-ketobutyrate to 2-hydroxybutanoate or vice versa) is heavily influenced by the intracellular redox state, specifically the ratio of NADH to NAD+. nih.gov An elevated NADH/NAD+ ratio, often associated with increased fatty acid oxidation, drives the reduction of 2-ketobutyrate to 2-hydroxybutanoate. researchgate.net

The stereospecificity of these enzymes is fundamental to understanding the metabolic significance of 2-hydroxybutanoate. The accumulation of a specific enantiomer can point to the activity of a particular metabolic pathway or a specific enzymatic dysfunction.

Table 1: Enzymatic Stereospecificity in 2-Hydroxybutanoate Metabolism This table summarizes the enzymes involved in the metabolism of 2-hydroxybutanoate stereoisomers and their specific substrates.

| Enzyme | Abbreviation | Stereoisomer Substrate | Reaction Catalyzed | Organism/Source Example |

|---|---|---|---|---|

| L-Lactate Dehydrogenase | L-LDH | L-2-Hydroxybutanoate | L-2-HB ↔ 2-Ketobutyrate + NADH + H⁺ | Porcine heart, Rabbit muscle harvard.edu |

| D-Lactate Dehydrogenase (cytochrome-dependent) | Dld | D-2-Hydroxybutanoate | D-2-HB → 2-Ketobutyrate | Ralstonia eutropha nih.gov |

| L-Lactate Dehydrogenase ([Fe-S] protein-dependent) | - | L-2-Hydroxybutanoate | L-2-HB → 2-Ketobutyrate | Ralstonia eutropha nih.gov |

Iii. Cellular and Physiological Research on 2 Hydroxybutanoate Function

Roles in Energy Metabolism Research

Sodium 2-hydroxybutanoate (B1229357), the sodium salt of 2-hydroxybutanoic acid, serves as a metabolite in various biochemical pathways related to energy production. chemimpex.com Its conjugate base, 2-hydroxybutyrate (2-HB), is involved in several crucial metabolic processes, including energy metabolism. rupahealth.com The formation of 2-HB is closely linked to the catabolism of the amino acids L-threonine and methionine, which generates its precursor, α-ketobutyrate (also known as 2-oxobutyric acid). bevital.nonp-mrd.org This α-ketobutyrate is then typically metabolized to propionyl-CoA, a key intermediate that can enter the tricarboxylic acid (TCA) cycle to contribute to cellular energy production in the form of ATP. np-mrd.orgnih.gov

However, the accumulation of 2-hydroxybutyrate is often observed in situations related to deficient or altered energy metabolism, such as lactic acidosis and ketoacidosis. rupahealth.comnp-mrd.org Under conditions of high energy demand or metabolic stress, shifts in the cellular redox state, particularly an increased NADH/NAD+ ratio, can favor the conversion of α-ketobutyrate to 2-hydroxybutyrate. nih.govmdpi.com This reaction is catalyzed by enzymes like lactate (B86563) dehydrogenase (LDH) or a specific isoform, α-hydroxybutyrate dehydrogenase (α-HBDH). np-mrd.orgnih.govtargetmol.com Therefore, while its precursor is tied to energy-yielding pathways, elevated levels of 2-hydroxybutyrate often signal a state of metabolic imbalance or stress rather than direct energy contribution. np-mrd.org

While direct research on the influence of 2-hydroxybutanoate on mitochondrial function is limited, its association with metabolic states like insulin (B600854) resistance points to an indirect link with mitochondrial health. researchgate.net Conditions that lead to elevated 2-hydroxybutanoate are often associated with mitochondrial dysfunction, including increased oxidative stress and altered insulin signaling. researchgate.netmosaicdx.comresearchgate.net

Significant insights can be drawn from research on the structurally similar and more abundant ketone body, beta-hydroxybutyrate (β-HB). Studies on β-HB have shown that it can elicit favorable changes in mitochondrial physiology. In skeletal muscle cells, β-HB treatment has been observed to increase mitochondrial respiration rates and improve the respiratory control ratio, a key indicator of mitochondrial fitness. researchgate.net Furthermore, research in mouse models of transient brain ischemia demonstrated that administration of β-HB improved the activity of mitochondrial complex I and complex II, crucial components of the electron transport chain. nih.gov

Studies on β-HB have also highlighted its role in enhancing mitochondrial bioenergetics and reducing oxidative damage. It has been shown to yield more free energy per mole of oxygen compared to glucose, potentially leading to fewer reactive oxygen species (ROS) byproducts. nih.gov In cardiomyocytes under oxidative stress, β-HB was found to be a compensatory mechanism, alleviating apoptosis by reducing ROS production. nih.gov These findings on β-HB suggest potential, though yet unproven, areas of investigation for 2-hydroxybutanoate's role in mitochondrial bioenergetics.

Table 1: Observed Effects of Beta-Hydroxybutyrate (β-HB) on Mitochondrial Parameters

| Mitochondrial Parameter | Observed Effect of β-HB | Research Context | Citation |

|---|---|---|---|

| Mitochondrial Respiration | Significantly elevated in C2C12 myotubes. | Skeletal muscle cell culture | researchgate.net |

| Respiratory Control Ratio (RCR) | Significantly elevated, indicating improved mitochondrial "fitness". | Skeletal muscle cell culture | researchgate.net |

| Complex I & II Activity | Improved after transient brain ischemia. | Mouse model of stroke | nih.gov |

| Hydrogen Peroxide (H2O2) Production | Reduced in skeletal muscle despite increased respiration. | Rat model in sustained ketosis | researchgate.net |

| Oxidative Stress | Attenuated ROS production and apoptosis in cardiomyocytes. | Cardiomyocyte cell culture | nih.gov |

Oxidative Stress and Redox Homeostasis

2-Hydroxybutanoate is not known to directly participate in mitigating oxidative stress; rather, its production is a consequence of the cellular response to it. rupahealth.comwikipedia.org Elevated levels of 2-hydroxybutanoate serve as an indicator of increased oxidative stress. rupahealth.com The mechanism is tied to the cell's redox state, specifically the ratio of NADH to NAD+. nih.govmdpi.com

Under conditions of metabolic stress, such as insulin resistance, an influx of glucose and free fatty acids can lead to an overproduction of pyruvate (B1213749) and acetyl-CoA. nih.govmosaicdx.com This increases the metabolic flux through the TCA cycle, generating an excess of NADH. mosaicdx.com The accumulation of NADH creates "electron pressure" on the mitochondrial electron transport chain, which can lead to the formation of reactive oxygen species (ROS) and a state of oxidative stress. nih.govmosaicdx.com The resulting high NADH/NAD+ ratio drives the reduction of α-ketobutyrate to 2-hydroxybutanoate by lactate dehydrogenase (LDH). nih.govmdpi.commosaicdx.com Thus, the synthesis of 2-hydroxybutanoate is a direct biochemical consequence of a cellular environment characterized by high reductive pressure and oxidative stress.

The most direct link between 2-hydroxybutanoate and antioxidant defense is its role as a byproduct of glutathione (B108866) (GSH) synthesis. np-mrd.orgwikipedia.orgnih.gov Glutathione is a critical endogenous antioxidant that protects cells from damage by ROS. rupahealth.com When cells experience significant oxidative stress or detoxification demands, the rate of hepatic glutathione synthesis increases dramatically. np-mrd.orgwikipedia.org

This increased demand for glutathione can make its precursor amino acid, L-cysteine, a limiting factor. wikipedia.org To compensate, the cell diverts the amino acid homocysteine from the methionine regeneration cycle (transmethylation) into the transsulfuration pathway to produce more cysteine. np-mrd.orgwikipedia.org A key step in this pathway is the cleavage of the intermediate compound, cystathionine (B15957), to yield the needed cysteine. 2-hydroxybutyrate is released as a byproduct of this specific enzymatic reaction. wikipedia.orgnih.gov Therefore, an increase in the rate of glutathione synthesis under oxidative pressure is directly reflected by an increased production and potential excretion of 2-hydroxybutanoate. wikipedia.orgnih.gov

Table 2: Key Molecules in the Transsulfuration Pathway and 2-HB Formation

| Molecule | Role in Pathway | Relation to 2-HB |

|---|---|---|

| Homocysteine | Starting substrate diverted from methionine cycle. | Precursor in the pathway that generates 2-HB. |

| Cystathionine | Intermediate compound formed from homocysteine. | Cleavage of this molecule yields cysteine and the precursor to 2-HB. |

| L-Cysteine | The desired product, a rate-limiting precursor for glutathione. | Its synthesis under high demand drives the formation of 2-HB. |

| Glutathione (GSH) | Major cellular antioxidant. | Increased demand for GSH initiates the pathway. |

| α-Ketobutyrate | Byproduct of cystathionine cleavage. | The direct precursor to 2-hydroxybutyrate. |

| 2-Hydroxybutyrate (2-HB) | End product formed from α-ketobutyrate reduction. | Serves as a biomarker for increased pathway flux. |

Metabolic Regulation and Signaling Mechanisms

2-hydroxybutanoate is increasingly recognized not as a direct signaling molecule but as a sensitive biomarker reflecting fundamental shifts in metabolic regulation. rupahealth.comnih.gov Its levels rise in response to imbalances in glucose and lipid metabolism, particularly under conditions of insulin resistance and increased lipid oxidation. bevital.nonp-mrd.org The synthesis of 2-hydroxybutanoate is tightly linked to the cellular NADH/NAD+ ratio, a critical indicator of the cell's redox state and energy status. nih.govmdpi.com An elevated ratio, signifying reductive stress, promotes the conversion of α-ketobutyrate to 2-hydroxybutanoate, making its concentration a proxy for this key metabolic parameter. nih.gov

While 2-hydroxybutanoate itself is primarily viewed as a metabolic byproduct, the related ketone body beta-hydroxybutyrate (β-HB) is known to have direct signaling functions, which may offer a paradigm for future research. nih.gov β-HB acts as a signaling molecule through several mechanisms, including as a ligand for cell surface G-protein-coupled receptors like hydroxycarboxylic acid receptor 2 (HCAR2). nih.govnih.gov Activation of HCAR2 can, for instance, reduce lipolysis in fat cells, creating a feedback loop to regulate the availability of fatty acids for ketone production. nih.gov The diverse signaling roles of β-HB in metabolism and gene expression highlight the potential for small metabolites to act as regulatory molecules, a field where the function of 2-hydroxybutanoate remains to be fully explored. nih.govresearchgate.net

Modulation of Branched-Chain Amino Acid Catabolism

Recent research has illuminated the role of 2-hydroxybutanoate (2-HB), a metabolite produced during cellular stress and exercise, as a key regulator of branched-chain amino acid (BCAA) metabolism. nih.govelifesciences.orgs4me.info Produced from the reduction of 2-ketobutyrate (2-KB), 2-HB acts as a signaling molecule that initiates a cascade of events, ultimately influencing the expression of enzymes involved in BCAA degradation. elifesciences.orgresearchgate.net

The initial and reversible step in BCAA catabolism is the conversion of BCAAs (leucine, isoleucine, and valine) into their respective branched-chain α-keto acids (BCKAs), a reaction catalyzed by branched-chain aminotransferase (BCAT) enzymes. mdpi.comwikipedia.orgnih.gov Studies have demonstrated that 2-HB directly inhibits the activity of these BCAT enzymes. nih.govs4me.infoelifesciences.orgresearchgate.net This inhibition serves as the triggering event in a metabolic feedback loop. elifesciences.org By slowing the conversion of BCAAs to their corresponding keto acids, 2-HB accumulation provides negative feedback to the BCAA degradation pathway at the BCAT stage. elifesciences.org

The inhibition of BCAT enzymes by 2-HB sets in motion a transcriptional response that upregulates genes involved in the later stages of BCAA degradation. nih.govelifesciences.orgelifesciences.org In vitro studies using C2C12 myoblasts, a mouse muscle cell line, have shown that treatment with 2-HB leads to increased gene expression of multiple components of the BCAA degradation pathway. nih.govelifesciences.orgelifesciences.org This includes key enzymes responsible for the oxidation of BCKAs, such as Branched Chain Keto Acid Dehydrogenase E1 Subunit Alpha (BCKDHA) and Propionyl-CoA Carboxylase Subunit Alpha (PCCA). nih.govelifesciences.orgelifesciences.org

Table 1: Effect of 2-Hydroxybutanoate on BCAA Degradation Gene Expression in C2C12 Myoblasts This table is interactive. You can sort and filter the data.

| Gene | Function | Effect of 2-HB Treatment |

|---|---|---|

| BCKDHA | Component of the BCKDH complex, catalyzes the oxidative decarboxylation of BCKAs. | Increased Expression |

| PCCA | Catalyzes the carboxylation of propionyl-CoA, a product of isoleucine and valine catabolism. | Increased Expression |

The mechanism linking BCAT inhibition to transcriptional changes involves the mitochondrial sirtuin, SIRT4. nih.govs4me.infoelifesciences.org SIRT4 is known to function as a mono-ADP-ribosyltransferase, an enzyme that transfers an ADP-ribose group from NAD+ to a target protein. nih.govnih.govuniprot.org The inhibition of BCAT by 2-HB triggers a SIRT4-dependent shift in the distribution of protein ADP-ribosylation within the cell. nih.govelifesciences.orgs4me.infoelifesciences.orgresearchgate.net Specifically, this leads to a notable decrease in the ADP-ribosylation of proteins within the nucleus. nih.govelifesciences.orgelifesciences.org

The reduction in nuclear protein ADP-ribosylation directly impacts the activity of the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ). nih.govelifesciences.orgs4me.infoelifesciences.org C/EBPβ is a key regulator of genes involved in energy metabolism. nih.govnih.gov The 2-HB-induced decrease in nuclear ADP-ribosylation enhances the ability of C/EBPβ to bind to the promoter regions of BCAA degradation genes. elifesciences.org Chromatin immunoprecipitation experiments have confirmed that treating cells with 2-HB stimulates the binding of C/EBPβ to the promoters of the BCKDHA and PCCA genes, thereby driving their transcription. elifesciences.org

Feedback Loop Mechanisms in Muscular Fatigue Research

The metabolite 2-HB is acutely produced by skeletal muscle during physical exertion and its levels remain elevated in the blood for several hours post-exercise. elifesciences.orgresearchgate.net This has led to research identifying a novel 2-HB-mediated feedback loop that regulates muscular fatigue. nih.govelifesciences.orgs4me.infoelifesciences.orgresearchgate.net The accumulation of 2-HB during exercise inhibits BCAT enzymes, which in turn triggers the SIRT4- and C/EBPβ-dependent upregulation of BCAA degradation enzymes. s4me.infoelifesciences.org This response enhances the muscle's oxidative capacity. nih.govelifesciences.orgs4me.info Acutely, this feedback mechanism may reduce competition for enzymes in the BCAA degradation pathway by slowing the initial conversion of BCAAs to keto acids. elifesciences.org Over time, this leads to an improved capacity to oxidize fuel, which can enhance performance and reduce fatigue. elifesciences.orgelifesciences.org

Preclinical Studies on Organ-Specific Metabolic Impact

Preclinical research, primarily conducted in mouse models and muscle cell cultures, has demonstrated that 2-HB significantly impacts metabolism at both the organ and whole-body level. nih.govelifesciences.orgelifesciences.org

Repeated administration of sodium 2-hydroxybutanoate to mice was found to replicate the improvement in oxidative capacity that occurs with exercise training. nih.govs4me.info In exercise tests, mice treated with 2-HB showed an increased oxidative capacity and tended to spend more time running on a treadmill before exhaustion compared to control groups. nih.govelifesciences.org This suggests that 2-HB modifies skeletal muscle metabolism to improve fatigue resistance. elifesciences.org

The collective findings from these studies indicate that 2-HB, produced by skeletal muscle, acts as a signaling molecule in a feedback loop. elifesciences.orgresearchgate.net This loop enhances the oxidative capacity of the muscle, providing a novel mechanism for how exercise modifies metabolism and improves endurance. elifesciences.orgresearchgate.net While the primary focus has been on skeletal muscle, the involvement of SIRT4, a mitochondrial protein with high expression in metabolically active tissues like the liver, heart, and kidney, suggests that 2-HB may have broader, organ-specific metabolic effects that warrant further investigation. nih.gov

Table 2: Summary of Preclinical Findings on 2-Hydroxybutanoate's Metabolic Impact This table is interactive. You can sort and filter the data.

| Model System | Organ/System Studied | Key Findings | Reference |

|---|---|---|---|

| Mice | Whole Body | Repeated 2-HB administration mimics the effects of exercise training on whole-body metabolism. | elifesciences.orgresearchgate.net |

| Mice | Skeletal Muscle | Increased oxidative capacity during exercise tests; tendency for increased running time to exhaustion. | nih.govelifesciences.org |

| C2C12 Myoblasts | Skeletal Muscle Cells | 2-HB treatment leads to increased expression of genes involved in BCAA degradation (e.g., BCKDHA, PCCA). | nih.govelifesciences.orgelifesciences.org |

Hepatic Metabolism and Liver Injury Models (e.g., acetaminophen-induced)

The investigation of sodium;2-hydroxybutanoate within the context of hepatic metabolism, particularly in models of acute liver injury such as that induced by acetaminophen, is an area of emerging scientific interest. While direct studies on the therapeutic or protective effects of exogenous 2-hydroxybutanoate in these models are not extensively documented in current literature, its endogenous role is intrinsically linked to the liver's response to toxic insults through its connection with glutathione (GSH) synthesis.

Acetaminophen-induced liver injury is a well-established model for studying drug-induced hepatotoxicity. The mechanism of injury is primarily driven by the formation of a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), when acetaminophen is processed by cytochrome P-450 enzymes. Under normal conditions, NAPQI is safely detoxified by conjugation with hepatic glutathione. However, following an overdose, the liver's glutathione stores are rapidly depleted. This depletion allows NAPQI to accumulate and covalently bind to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death of hepatocytes.

The relevance of 2-hydroxybutanoate to this process stems from its formation as a byproduct of hepatic glutathione synthesis. wikipedia.org The liver is the principal site of glutathione production, a critical antioxidant that defends cells against oxidative damage. nih.gov The synthesis of glutathione is a demanding process that requires the amino acid L-cysteine. nih.gov During periods of high detoxification demand and oxidative stress, such as an acetaminophen overdose, the rate of hepatic glutathione synthesis increases dramatically to counteract the toxic insult. wikipedia.org

In these stress conditions, the availability of L-cysteine can become a limiting factor for glutathione production. wikipedia.org To meet this demand, the body diverts the amino acid homocysteine from the methionine cycle into the transsulfuration pathway to produce more cysteine. A key step in this pathway is the cleavage of cystathionine to yield cysteine. This reaction also releases α-ketobutyrate (or 2-oxobutanoate), which is subsequently reduced to 2-hydroxybutanoate. Therefore, an increased rate of glutathione synthesis is directly associated with an increased production of 2-hydroxybutanoate. wikipedia.orgrupahealth.com Consequently, while there is a lack of direct evidence for 2-hydroxybutanoate as a therapeutic agent in acetaminophen-induced liver injury, its endogenous levels would be expected to rise as a metabolic indicator of the liver's heightened effort to produce glutathione and combat oxidative stress.

Skeletal Muscle Oxidative Capacity and Performance

Research into the effects of this compound on skeletal muscle has revealed a significant role in enhancing oxidative capacity and physical performance, mirroring some of the physiological adaptations typically associated with endurance exercise training. elifesciences.orgnih.gov Studies utilizing mouse models have demonstrated that repeated administration of 2-hydroxybutanoate can lead to measurable improvements in key performance metrics. elifesciences.orgelifesciences.org

One of the central findings is that treatment with 2-hydroxybutanoate can replicate the improvement in oxidative capacity and exercise performance that results from daily exercise. nih.govelifesciences.org In experimental settings, mice treated with 2-hydroxybutanoate showed a significantly greater maximal oxygen consumption (ΔVO₂max) compared to control groups. elifesciences.orgnih.gov This enhancement of aerobic capacity is a fundamental adaptation that allows for greater endurance.

The specific mechanism appears to involve the regulation of fundamental aspects of skeletal muscle metabolism. nih.gov 2-hydroxybutanoate has been shown to influence the branched-chain amino acid (BCAA) degradation pathway, which leads to an improved oxidative capacity. nih.gov This metabolic reprogramming enhances the muscle's ability to utilize fuel sources efficiently during exertion.

The functional outcomes of these metabolic changes are evident in whole-body performance. In addition to increased ΔVO₂max, 2-hydroxybutanoate-treated mice exhibited a greater time-to-exhaustion during incremental exercise tests. elifesciences.orgelifesciences.org Furthermore, ex vivo studies on isolated muscles have provided more direct evidence of its effects on fatigue resistance. Specifically, the soleus muscle, which is a predominantly oxidative muscle type, demonstrated a slower rate of fatigue following treatment with 2-hydroxybutanoate. elifesciences.org

The table below summarizes key findings from a study investigating the effects of repeated 2-hydroxybutanoate (2HB) administration on exercise performance in mice.

Table 1: Effect of Repeated 2-Hydroxybutanoate (2HB) Administration on Mouse Exercise Performance

| Performance Metric | Control Group (NaCl) | 2HB-Treated Group | Outcome |

|---|---|---|---|

| Median ΔVO₂max | 572 mL/kg/hr | 828 mL/kg/hr | Significant Increase |

| Time-to-Exhaustion | Baseline | Increased | Improved Endurance |

| Soleus Muscle Fatigue | Baseline Rate | Slower Rate of Fatigue | Increased Fatigue Resistance |

Data derived from studies on mouse models. elifesciences.orgnih.govelifesciences.org

Iv. Advanced Research in 2 Hydroxybutanoate As a Metabolic Biomarker

Biomarker Discovery Methodologies

The identification of 2-hydroxybutanoate (B1229357) as a significant metabolic biomarker is a direct result of advancements in the field of metabolomics, which allows for the comprehensive analysis of metabolites in a biological system. Both untargeted and targeted approaches have been instrumental in establishing its clinical relevance.

Untargeted metabolomics involves the global, unbiased analysis of all detectable small molecules in a biological sample. This discovery-driven approach has been pivotal in identifying novel biomarkers associated with various diseases. In the context of metabolic disorders, non-targeted biochemical profiling of individuals with varying degrees of insulin (B600854) sensitivity led to the identification of 2-hydroxybutanoate as a key differentiator.

One seminal study, utilizing mass spectrometry-based non-targeted profiling in a cohort of non-diabetic individuals, identified 2-hydroxybutanoate as the top-ranked metabolite for distinguishing between insulin-resistant and insulin-sensitive subjects with a 76% accuracy. plos.orgdoaj.org This approach cast a wide net, analyzing a multitude of biochemicals to pinpoint those with the most significant association with insulin resistance. Subsequent untargeted metabolomic studies have consistently observed elevated levels of 2-hydroxybutyrate in individuals with type 2 diabetes compared to those without. nih.gov These untargeted discovery studies were crucial in hypothesis generation, paving the way for more focused investigations into the role of 2-hydroxybutanoate in metabolic disease.

The power of untargeted metabolomics lies in its ability to survey a broad spectrum of metabolic pathways simultaneously, revealing unexpected alterations associated with a disease state. For instance, these studies have not only highlighted 2-hydroxybutanoate but also other metabolites related to its metabolism and biosynthesis, providing a more holistic view of the metabolic dysregulation in insulin resistance. plos.orgdoaj.org

Following its discovery through untargeted methods, targeted metabolomics has been employed to specifically quantify 2-hydroxybutanoate and validate its role as a biomarker. Targeted approaches offer higher sensitivity, specificity, and quantitative accuracy for a predefined set of metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used platform for targeted metabolomics. semanticscholar.orgmdpi.comresearcher.lifenih.gov These methods are developed to precisely measure the concentration of 2-hydroxybutanoate in various biological samples, most commonly plasma. The development of such targeted assays has been essential for its evaluation in larger clinical cohorts and for establishing its predictive value for metabolic diseases. nottingham.edu.mycornell.edubohrium.com

Targeted metabolomic studies have confirmed the association between elevated levels of 2-hydroxybutanoate and an increased risk of developing type 2 diabetes. diabetesjournals.orgnih.govnih.gov By focusing on a specific panel of metabolites, including 2-hydroxybutanoate, researchers can more efficiently assess disease risk and monitor metabolic changes over time in large prospective studies. nih.gov The use of targeted methods has solidified the standing of 2-hydroxybutanoate as a reliable biomarker for insulin resistance and related conditions.

Mechanistic Basis of 2-Hydroxybutanoate as a Metabolic Indicator

The utility of 2-hydroxybutanoate as a biomarker is rooted in its direct involvement in key metabolic pathways that are perturbed in states of metabolic stress and insulin resistance. Its circulating levels reflect fundamental shifts in cellular energy metabolism.

A substantial body of evidence demonstrates a strong positive correlation between circulating concentrations of 2-hydroxybutanoate and the severity of insulin resistance and the progression of glucose intolerance. nih.govipp.ptresearchgate.netosti.gov It has been identified as an early marker for both of these conditions, often elevated even in non-diabetic individuals who are insulin resistant. plos.orgdoaj.org

Longitudinal studies have shown that higher baseline levels of 2-hydroxybutanoate are predictive of a future decline in glucose tolerance. nih.govoup.comnih.gov For instance, an increase in plasma 2-hydroxybutanoate has been associated with a progressive worsening of glucose tolerance and a decline in β-cell function over time. nih.govoup.comnih.gov A partition analysis identified a plasma 2-hydroxybutanoate concentration of 5 µg/ml as a threshold that best separates insulin-resistant from insulin-sensitive individuals. plos.orgdoaj.org

The following table summarizes findings from studies investigating the association of 2-hydroxybutanoate (α-HB) with insulin resistance and impaired glucose tolerance (IGT):

| Study Cohort | Key Finding | Odds Ratio (OR) for iIGT per 1-SD increase in α-HB (95% CI) | P-value |

|---|---|---|---|

| RISC | α-HB strongly associated with isolated Impaired Glucose Tolerance (iIGT) | 2.54 (1.86–3.48) | 5x10-9 |

| DMVhi | α-HB strongly associated with iIGT | 2.75 (1.81–4.19) | 4x10-5 |

| Botnia | α-HB selectively associated with iIGT | 2.03 (1.65–2.49) | 3x10-11 |

Data sourced from Cobb et al. (2016). diabetesjournals.org

Elevated levels of 2-hydroxybutanoate are indicative of fundamental shifts in the balance between glucose and lipid metabolism, a hallmark of insulin resistance. In an insulin-resistant state, the body's ability to utilize glucose is impaired, leading to an increased reliance on fatty acid oxidation for energy. nih.gov

This increased lipid oxidation leads to a higher ratio of NADH to NAD+, a key cellular redox indicator. nih.gov The enzyme lactate (B86563) dehydrogenase, which is responsible for the conversion of α-ketobutyrate to 2-hydroxybutanoate, is sensitive to this NADH/NAD+ ratio. nih.govresearchgate.net An elevated NADH/NAD+ ratio, driven by increased fatty acid oxidation, pushes this reaction towards the production of 2-hydroxybutanoate. nih.govresearchgate.net

Therefore, the accumulation of 2-hydroxybutanoate in the circulation serves as a proxy for increased fatty acid oxidation and a cellular environment of reductive stress. nih.gov This metabolic signature reflects the body's struggle to maintain energy homeostasis in the face of impaired glucose metabolism.

The production of 2-hydroxybutanoate is also upregulated under various conditions of metabolic stress, most notably oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to neutralize them with antioxidants. researchgate.netnih.govresearchgate.netmdpi.com

One of the primary defense mechanisms against oxidative stress is the synthesis of glutathione (B108866). The production of 2-hydroxybutanoate is intrinsically linked to the synthesis of glutathione. Specifically, it is a byproduct of the transsulfuration pathway, which is activated to provide the amino acid cysteine, a rate-limiting substrate for glutathione synthesis. nih.gov Under conditions of high oxidative stress, the demand for glutathione increases, leading to an upregulation of this pathway and consequently, an increased production of 2-hydroxybutanoate.

Furthermore, elevated levels of 2-hydroxybutanoate are observed in other states of severe metabolic distress, such as lactic acidosis and ketoacidosis. nih.govnih.gov In these conditions, profound disturbances in energy metabolism lead to an accumulation of various organic acids, including 2-hydroxybutanoate, reflecting a systemic metabolic crisis.

Association with Systemic Inflammation and Oxidative Stress

Sodium;2-hydroxybutanoate, more commonly known as 2-hydroxybutyrate (2-HB), has emerged as a significant metabolic biomarker closely associated with systemic oxidative stress. nih.govrupahealth.com Its production is intrinsically linked to the body's antioxidant defense mechanisms, particularly the synthesis of glutathione (GSH). wikipedia.org Under conditions of heightened oxidative stress or detoxification demands, the hepatic synthesis of GSH increases dramatically. wikipedia.org This process requires a substantial supply of the amino acid L-cysteine.

When the demand for L-cysteine becomes limiting, the metabolic pathway known as the transsulfuration pathway is upregulated to convert homocysteine into cysteine. wikipedia.org A key byproduct of this pathway is alpha-ketobutyrate (α-KB), which is subsequently reduced to 2-HB by enzymes like lactate dehydrogenase (LDH), a reaction favored by an increased NADH/NAD+ ratio. nih.govmosaicdx.com Consequently, elevated levels of 2-HB in plasma or urine can reflect chronic shifts in the rate of glutathione synthesis, serving as an indirect marker of increased oxidative stress. wikipedia.org

This association is particularly evident in metabolic states characterized by oxidative stress, such as insulin resistance. nih.govmosaicdx.com In insulin-resistant states, increased lipid oxidation and hyperglycemia lead to an accumulation of NADH, which drives the conversion of α-KB to 2-HB. nih.govmosaicdx.com Therefore, 2-HB is considered an early biomarker for insulin resistance and impaired glucose regulation, often appearing before the clinical manifestation of type 2 diabetes. rupahealth.com The elevation of 2-HB is linked to the hallmarks of insulin resistance, including impaired beta-cell function and increased circulating free fatty acids. mosaicdx.com

Table 1: Research Findings on the Link Between 2-Hydroxybutanoate, Oxidative Stress, and Inflammation

| Finding | Associated Condition(s) | Mechanism | Reference(s) |

| Elevated 2-HB reflects increased hepatic glutathione synthesis. | Oxidative Stress, Detoxification | Increased demand for L-cysteine upregulates the transsulfuration pathway, producing α-ketobutyrate (a precursor to 2-HB) as a byproduct. | wikipedia.org |

| 2-HB is an early marker for insulin resistance. | Insulin Resistance, Type 2 Diabetes, Metabolic Syndrome | Increased lipid oxidation and a high NADH/NAD+ ratio promote the conversion of α-ketobutyrate to 2-HB. | nih.govrupahealth.commosaicdx.com |

| Urinary excretion of 2-HB indicates metabolic stress. | Lactic Acidosis, Ketoacidosis | Heightened oxidative stress and altered energy metabolism lead to increased 2-HB production. | rupahealth.com |

| 2-HB levels are linked to β-cell dysfunction. | Insulin Resistance | Impaired insulin-glucose homeostasis and metabolic overload contribute to rising 2-HB levels. | nih.govmosaicdx.com |

Identification in Specific Metabolic Perturbations (Preclinical/Discovery Focus)

Research has identified elevated concentrations of 2-hydroxybutanoate in several inborn errors of metabolism (IEMs), particularly those that affect the central nervous system during neonatal development. Its presence often signals a disruption in core metabolic pathways, such as amino acid catabolism and energy production. Metabolomic profiling in IEM research helps to uncover disease-specific metabolic signatures, with 2-HB being a recurring feature in disorders characterized by deficient energy metabolism. cam.ac.uk

High concentrations of 2-hydroxybutanoate are a characteristic finding in metabolic states associated with deficient energy metabolism. Conditions like birth asphyxia can lead to an increase in its levels. This is also observed in several inherited metabolic diseases where energy production is compromised. For instance, IEMs such as dihydrolipoamide dehydrogenase (E3) deficiency and pyruvate (B1213749) dehydrogenase deficiency, which disrupt the entry point into the Krebs cycle, have been associated with elevated 2-hydroxybutanoate. The accumulation of this metabolite points towards a systemic shift in metabolic homeostasis, often triggered by an impaired capacity to generate sufficient cellular energy. nih.gov

2-Hydroxybutanoate is frequently detected in the urine of patients with specific organic acidurias.

Lactic Acidosis: The presence of 2-hydroxybutanoate is a well-documented finding in patients with lactic acidosis. rupahealth.comnih.gov The pathophysiology involves an increased NADH/NAD+ ratio and an upregulation of lactate dehydrogenase (LDH) activity. mosaicdx.com This enzymatic environment favors the reduction of alpha-ketobutyrate—an intermediate in the metabolism of amino acids like threonine and methionine—into 2-hydroxybutanoate. mosaicdx.com

Propionic Acidemia: This autosomal recessive disorder is caused by a deficiency in the enzyme propionyl-CoA carboxylase (PCC). nih.govmedscape.com The enzymatic block leads to the accumulation of propionyl-CoA and its byproducts. nih.govmdpi.com High concentrations of 2-hydroxybutanoate have been reported in patients with propionic acidemia, signaling a significant disruption in the catabolism of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. medscape.com

Table 2: 2-Hydroxybutanoate in Inborn Errors of Metabolism

| Metabolic Disorder | Type | Key Features | Association with 2-Hydroxybutanoate | Reference(s) |

| Lactic Acidosis | Organic Aciduria | Elevated lactate, increased NADH/NAD+ ratio. | Frequently found in high concentrations in urine. | mosaicdx.comnih.gov |

| Propionic Acidemia | Organic Aciduria | Deficiency of propionyl-CoA carboxylase (PCC); accumulation of propionyl-CoA. | Appears in high concentrations. | nih.gov |

| Dihydrolipoamide Dehydrogenase (E3) Deficiency | Deficient Energy Metabolism | Affects pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. | Appears in high concentrations. | |

| "Cerebral" Lactic Acidosis | Deficient Energy Metabolism | Lactic acidosis with prominent central nervous system involvement. | Appears in high concentrations. |

Metabolic syndrome is a cluster of conditions including insulin resistance, hypertension, dyslipidemia, and obesity. nih.gov Given that 2-hydroxybutanoate is a strong and early biomarker for insulin resistance and impaired glucose regulation, it is increasingly investigated in the context of metabolic syndrome. nih.govwikipedia.org Elevated 2-HB levels are linked to the metabolic dysregulation that defines the syndrome. nih.gov Its production is stimulated by the increased lipid oxidation and oxidative stress that accompany these conditions. nih.gov As such, 2-hydroxybutanoate serves as a sensitive indicator of the metabolic shifts that precede and characterize metabolic syndrome.

Beyond its established role in metabolic disorders, 2-hydroxybutanoate is being explored as a potential biomarker in a wide array of other diseases. Metabolomic studies have identified altered levels of 2-HB in various pathological states, suggesting its involvement in or response to diverse disease processes.

For instance, elevated 2-hydroxybutanoate has been noted in patients with severe preeclampsia, where it is considered a critical differential metabolite. nih.gov It has also been associated with neurological and psychiatric conditions, including Alzheimer's disease and major depressive disorder. nih.gov Furthermore, research has pointed to its potential as a predictive biomarker for acute kidney injury and as part of the metabolic signature in certain infectious diseases like COVID-19. nih.gov

Table 3: Exploratory Disease Associations of 2-Hydroxybutanoate

| Disease Category | Specific Condition | Finding | Reference(s) |

| Pregnancy Complications | Severe Preeclampsia | Identified as a critical differential metabolite. | nih.gov |

| Early Preeclampsia | Found to be associated with the condition. | ||

| Trisomy 21 (in fetus) | Significantly higher in the blood of pregnant women. | nih.gov | |

| Neurological/Psychiatric | Alzheimer's Disease | Associated with the disease. | |

| Major Depressive Disorder | Levels are elevated in patients. | nih.gov | |

| Oncology | Colorectal Cancer | Associated with the disease. | |

| Nephrology | Acute Kidney Injury | Urinary levels may predict development. | nih.gov |

| Infectious Disease | COVID-19 | Found to be enriched in patients. | nih.gov |

Exploratory Research in Disease-Associated Metabolic Signatures

Cancer Metabolomics (e.g., Colorectal, Breast)

Metabolomics, the large-scale study of small molecules or metabolites, has emerged as a significant tool for identifying biomarkers in various cancers. nih.gov Alterations in metabolic pathways are a key characteristic of cancer cells, which reprogram their metabolism to support high rates of proliferation. nih.gov In this context, 2-hydroxybutanoate has been identified as a metabolite of interest in the search for biomarkers for colorectal and breast cancer.

In colorectal cancer (CRC), studies have observed altered levels of 2-hydroxybutanoate. One gas-chromatography/mass-spectrometry-based serum metabolome analysis reported an upregulation of 2-hydroxybutyrate in CRC patients with 85% specificity and sensitivity. researchgate.net This finding is consistent with the understanding that cancer is a metabolic disease characterized by transformations in cellular metabolic pathways like the tricarboxylic acid (TCA) cycle and glycolysis. nih.gov Another study noted that higher levels of metabolites associated with glutathione metabolism, such as 2-hydroxybutyrate, were consistent with lower levels of ubiquinone in CRC patients. nih.gov

Similarly, in breast cancer research, 2-hydroxybutanoate has been investigated as a potential biomarker. nih.gov Multiple studies have reported higher levels of 2-hydroxybutyrate in breast cancer samples compared to those from healthy controls. nih.govcabidigitallibrary.org One study using gas chromatography-mass spectrometry (GC-MS) to analyze the plasma of patients with mammograms classified from BI-RADS 3 to 5 found that 2-hydroxybutyric acid was more abundant in pathological samples compared to healthy controls. cabidigitallibrary.org Another analysis also highlighted that levels of hydroxybutyrate were highly distinguished in different breast cancer stages, suggesting its potential as a biomarker for disease progression. nih.gov

Table 1: Research Findings on 2-Hydroxybutanoate in Cancer Metabolomics

| Cancer Type | Sample Type | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| Colorectal Cancer | Serum | GC-MS | Upregulation of 2-hydroxybutyrate. | researchgate.net |

| Colorectal Cancer | Serum | GC–TOFMS, UPLC–QTOFMS | Higher levels of 2-hydroxybutyrate associated with glutathione metabolism. | nih.gov |

| Breast Cancer | Plasma, Samples | NMR, GC-MS | Higher levels of 2-hydroxybutyrate in breast cancer samples compared to controls. | nih.govcabidigitallibrary.org |

Inflammatory Conditions (e.g., Ankylosing Spondylitis)

The application of metabolomics has provided new insights into the pathogenesis of chronic inflammatory diseases like Ankylosing Spondylitis (AS), a systemic rheumatic condition. nih.gov Research in this area has identified 2-hydroxybutanoate as a potential biomarker for diagnosing and staging the disease.

A study utilizing gas chromatography–mass spectrometry (GC–MS) on serum samples from AS patients and healthy controls identified 24 differential metabolites. nih.gov Among these, 2-hydroxybutanoate was found to be at lower levels in patients in the acute stage of AS compared to those in the remission stage. nih.gov This decrease may be linked to the heightened inflammatory response and oxidative stress characteristic of the acute phase. nih.gov The study also highlighted a significant correlation between multiple stage-specific metabolites and inflammatory indicators such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). nih.gov

Furthermore, the research suggested that a combination of serum 2-hydroxybutanoate and hexadecanoate could play a significant role in the diagnosis of AS stages, offering a new perspective for disease management and treatment. nih.gov The metabolic disturbances observed in AS, including changes in glutathione metabolism and amino acid pathways, underscore the systemic nature of the disease. nih.gov As oxidative stress increases in AS patients, the demand for antioxidants like glutathione rises, impacting related metabolic pathways. nih.gov

Table 2: Research Findings on 2-Hydroxybutanoate in Ankylosing Spondylitis

| Condition | Sample Type | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| Ankylosing Spondylitis | Serum | GC-MS | Lower levels of 2-hydroxybutanoate in acute stage vs. remission stage. | nih.gov |

| Ankylosing Spondylitis | Serum | GC-MS | Combination of 2-hydroxybutanoate and hexadecanoate shows potential for diagnosing AS stages. | nih.gov |

Response to Acute Physiological Stressors (e.g., Exercise, Infection)

2-Hydroxybutanoate (2-HB), also known as α-hydroxybutyrate, is recognized as a metabolite that responds to various cellular and physiological stressors, including exercise and infection. nih.gov It is a byproduct of endogenous cysteine synthesis and its levels are known to rise during periods of cellular stress. nih.gov

Following physical exertion, plasma concentrations of 2-hydroxybutanoate increase. nih.gov Unlike other exercise-induced metabolites such as lactate, which return to baseline levels relatively quickly, the concentration of 2-HB can continue to rise for at least three hours after the cessation of exercise. nih.gov This sustained elevation suggests a distinct role in the body's metabolic response to the physiological challenge of exercise. nih.gov Research indicates that 2-HB can regulate fundamental aspects of skeletal muscle metabolism. nih.gov For instance, it has been shown to inhibit branched-chain aminotransferase enzymes, which in turn leads to an improved oxidative capacity. nih.gov

In the context of infection, 2-hydroxybutanoate has also been identified as a critical metabolite. nih.govfrontiersin.org Sepsis, a life-threatening systemic inflammatory response to infection, is associated with significant metabolic dysregulation. ejmi.orgnih.gov Recent studies suggest that gut microbiota-derived metabolites like α-hydroxybutyrate (α-HB) may play a crucial role in the progression of sepsis. frontiersin.org α-HB demonstrates a significant correlation with the onset of sepsis and the 28-day mortality rate. frontiersin.org Its involvement is linked to pathways related to the immune response and hypoxia. frontiersin.org The role of α-HB in regulating reactive oxygen species (ROS) and modulating immune receptor activity presents it as a potential therapeutic target for managing the oxidative damage and immune dysfunction characteristic of sepsis. frontiersin.org

Table 3: Research Findings on 2-Hydroxybutanoate in Response to Physiological Stress

| Stressor | Key Findings | Implication | Reference |

|---|---|---|---|

| Exercise | Plasma concentrations of 2-hydroxybutanoate rise and remain elevated for hours post-exercise. | May play a role in regulating skeletal muscle metabolism and improving oxidative capacity. | nih.gov |

| Infection (Sepsis) | α-hydroxybutyrate levels correlate with sepsis initiation and mortality. | Implicated in immune response, hypoxia, and oxidative stress pathways during sepsis. | frontiersin.org |

V. Methodological Approaches for 2 Hydroxybutanoate Analysis in Research

Chromatographic Techniques for Metabolite Separation

Chromatography is a cornerstone of metabolomics, enabling the separation of individual compounds from intricate biological mixtures. This separation is paramount for accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable small molecules. For non-volatile compounds like 2-hydroxybutanoate (B1229357), a chemical derivatization step is necessary to increase their volatility. thermofisher.com This process enhances chromatographic separation and improves detection sensitivity.

A common derivatization strategy involves a two-step process: methoximation followed by silylation. thermofisher.com Methoximation protects carbonyl groups, preventing the formation of multiple derivatives from a single compound, while silylation of hydroxyl and carboxyl groups increases volatility. youtube.com For instance, a validated GC-MS method for quantifying 2-hydroxybutyrate in human serum involves liquid-liquid extraction followed by a rapid microwave-assisted derivatization. nih.gov This method demonstrated good accuracy, precision, and a low limit of quantification (5 µM). nih.gov

In untargeted metabolomics studies, GC-MS has been instrumental in identifying 2-hydroxybutyric acid as a potential biomarker in conditions like severe preeclampsia and gestational diabetes mellitus. nih.govfrontiersin.org These studies typically operate the mass spectrometer in full scan mode to acquire a broad spectrum of metabolites, followed by targeted analysis for specific compounds of interest. frontiersin.org

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Microwave-assisted silylation with BSTFA + 1% TMCS | nih.gov |

| Extraction | Liquid-liquid extraction with ethyl acetate | nih.gov |

| Retention Time | 3.7 min for 2-hydroxybutyrate di-TMS | nih.gov |

| Acquisition Mode | Synchronous Selected Ion Monitoring (SIM)/Scan | nih.gov |

| Limit of Quantification (LOQ) | 5 µM | nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) is another cornerstone technique in metabolomics, offering the advantage of analyzing a wide range of compounds, including those that are not readily volatilized for GC-MS, often with minimal sample preparation. nih.gov Reversed-phase liquid chromatography is a common approach for separating water-soluble compounds like 2-hydroxybutanoate. chromatographyonline.comspectroscopyonline.com

LC-MS methods have been developed for the precise measurement of various ketone bodies and their isomers, including alpha-hydroxybutyrate. nih.gov These methods often employ tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity, allowing for the accurate quantification of analytes even in complex matrices like serum and plasma. nih.govnih.gov For example, a 6.5-minute LC-MS/MS assay was developed to measure multiple hydroxybutyrate isomers, demonstrating excellent chromatographic separation and robustness. nih.gov In some metabolomic studies that successfully identified 2-hydroxybutyric acid as a key metabolite, liquid chromatography-mass spectrometry was the chosen analytical platform. nih.govnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatographic Separation | Baseline resolution of alpha- and gamma-hydroxybutyrate isomers | nih.gov |

| Run Time | 6.5 minutes | nih.gov |

| Sample Types | Human serum and plasma | nih.gov |

| Key Advantage | No derivatization required | nih.gov |

Spectroscopic Methods

Spectroscopic techniques provide valuable structural information about molecules and are often used in conjunction with chromatographic methods for definitive identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical structure and conformation of molecules in solution. nih.gov For 2-hydroxybutanoate, ¹H NMR and ¹³C NMR are used to identify the compound based on the chemical shifts and coupling patterns of its protons and carbon atoms. mdpi.com The characteristic signals in the NMR spectrum serve as a fingerprint for the molecule, allowing for its unambiguous identification. mdpi.comchemicalbook.com Experimental ¹H NMR spectra for 2-hydroxybutyric acid are available in public databases, providing reference data for researchers.

Enzyme-Based Assays for Dehydrogenase Activity

Enzyme-based assays offer a functional approach to the analysis of 2-hydroxybutanoate by measuring the activity of enzymes that metabolize it, such as hydroxybutyrate dehydrogenase. These assays are often colorimetric or spectrophotometric, making them suitable for high-throughput screening.

An enzymatic test kit has been developed for the determination of α-hydroxybutyrate levels in serum or plasma samples. nih.gov This assay utilizes an engineered hydroxybutyrate dehydrogenase and a colorimetric redox mediator to produce a measurable color change that is proportional to the concentration of α-hydroxybutyrate. nih.gov The results from this enzymatic assay have shown excellent agreement with those obtained by LC-MS-based methods. nih.gov The activity of hydroxybutyrate dehydrogenases can be monitored by following the change in absorbance of NAD⁺ or NADH, which are cofactors in the enzymatic reaction. creative-enzymes.com

Sample Preparation and Derivatization Strategies in Metabolomics

The quality and reliability of metabolomics data are heavily dependent on the methods used for sample preparation. researchgate.net The primary goals of sample preparation are to extract the metabolites of interest from the biological matrix, remove interfering substances, and prepare the sample for analysis by the chosen analytical platform. uab.eduuab.edu

For GC-MS analysis of 2-hydroxybutanoate, derivatization is a critical step to increase its volatility. thermofisher.com The most common derivatization procedure is a two-step process involving methoximation followed by silylation. thermofisher.comyoutube.com Methoxyamine is used to protect carbonyl groups, while a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. youtube.com This process significantly increases the volatility and thermal stability of the analyte. thermofisher.comyoutube.com

For LC-MS analysis, sample preparation is often simpler and may involve protein precipitation followed by dilution of the sample. nih.gov Liquid-liquid extraction and solid-phase extraction are also commonly used techniques to separate metabolites from the sample matrix. researchgate.net The choice of extraction solvent and method depends on the polarity of the target analytes and the nature of the biological sample. researchgate.net

Vi. Biotechnological and Industrial Research Perspectives on 2 Hydroxybutanoate

Microbial Production and Biocatalysis

The microbial synthesis and enzymatic conversion of 2-hydroxybutanoate (B1229357) are pivotal areas of research, offering sustainable routes to valuable chemicals and polymer precursors.

Metabolic engineering has successfully equipped microorganisms like Escherichia coli and Ralstonia eutropha with the capability to produce 2-hydroxybutanoate (2HB) and its polymers.

In E. coli, a common strategy involves the expression of an evolved propionyl-CoA transferase (Pct) from Clostridium propionicum and a specific polyhydroxyalkanoate (PHA) synthase from Pseudomonas sp. MBEL 6-19 (PhaC1). nih.govsmbb.mx To enable the synthesis of 2HB from simple carbon sources like glucose, a novel metabolic pathway was introduced. nih.gov This pathway first synthesizes 2-ketobutyrate from pyruvate (B1213749) and acetyl-CoA, which is then converted to 2HB by a 2HB dehydrogenase. nih.gov This allows for the production of copolymers containing 2HB, 3-hydroxybutyrate (B1226725) (3HB), and lactate (B86563) (LA), with the monomer composition being controllable by adjusting the concentration of 3HB in the culture medium. nih.govnih.gov Further research has also utilized various butyryl-CoA transferases to facilitate the production of PHAs containing 2HB in E. coli. nih.gov

Similarly, Ralstonia eutropha, a natural PHA producer, has been engineered for 2HB incorporation. nih.govnih.gov This was accomplished by replacing its native PHA synthase gene with an engineered variant and introducing the propionyl-CoA transferase gene from C. propionicum. nih.govresearchgate.net These modified strains can synthesize PHAs containing 2HB, LA, 3HB, and 3-hydroxyvalerate (B1259860) (3HV) from various carbon sources. nih.govresearchgate.net A recent innovation is the use of a chimeric PHA synthase in R. eutropha to produce block copolymers of P(3HB) and P(2HB). nih.gov Researchers also addressed the growth-inhibitory effects of 2HB on R. eutropha by identifying and deleting specific lactate dehydrogenase genes, thereby improving the strain's tolerance and production capabilities. nih.gov

| Microorganism | Key Genetic Modifications | Precursors/Carbon Source | Product | Reference |

|---|---|---|---|---|

| Escherichia coli | Expression of evolved propionyl-CoA transferase (Pct) and PHA synthase (PhaC1); Introduction of 2-ketobutyrate synthesis pathway and 2HB dehydrogenase gene (panE). | Glucose, 2HB, 3HB | PHAs consisting of 2HB, 3HB, and lactate. | nih.gov |

| Ralstonia eutropha | Replacement of native phaC with engineered synthase and native phaAB with pct gene. | Glucose, Lactate, 2HB | PHAs containing 2HB, lactate, 3HB, and/or 3HV. | nih.govresearchgate.net |

| Ralstonia eutropha | Expression of chimeric PHA synthase (PhaCAR); Deletion of lactate dehydrogenase genes. | Glucose, (RS)-2HB | Block copolymers of P(3HB) and P(2HB). | nih.gov |

The enzymatic conversion of 2-hydroxybutyrate to 2-oxobutyrate (also known as alpha-ketobutyrate) represents an important biocatalytic process, as 2-oxobutyrate is a valuable intermediate in the chemical and pharmaceutical industries. nih.gov Whole cells of the bacterium Pseudomonas stutzeri SDM have been shown to be highly effective biocatalysts for this transformation. nih.govnih.gov

The conversion is mediated by NAD-independent lactate dehydrogenases within the bacterial cells. nih.gov This process is advantageous as it circumvents the need for costly NAD cofactors that are often required in enzymatic oxidation reactions. nih.gov Under optimized conditions, this biocatalytic system can achieve a high concentration of 2-oxobutyrate (44.4 g/L) with an impressive yield of 91.5%. nih.govnih.gov The optimal reaction conditions were identified as a pH of 7.0, an initial 2-hydroxybutyrate concentration of 0.4 M, and a catalyst concentration of 20 g/L dry cell weight. nih.gov The enzymes responsible for the oxidation were found to be induced when the bacteria were cultured in a medium containing dl-lactate. nih.gov

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 7.0 | nih.gov |

| Substrate Concentration (2-HBA) | 0.4 M | nih.gov |

| Cell Concentration (DCW) | 20 g/L | nih.gov |

| Product Concentration (2-OBA) | 44.4 g/L | nih.gov |

| Yield | 91.5% | nih.gov |

The stereochemistry of 2-hydroxybutanoate is critical for its application in synthesizing fine chemicals and polymers. Both biological and chemical methods have been developed to produce specific chiral isomers of this compound.

In the realm of biocatalysis, enzymes exhibit high stereoselectivity. For instance, the polyhydroxyalkanoate (PHA) synthase from Ralstonia eutropha has been shown to stereoselectively polymerize the (R)-enantiomer of 2-hydroxybutyrate when synthesizing PHAs. nih.gov This inherent selectivity is a common feature of microbial enzyme systems, which are often used for the asymmetric reduction of keto-esters to produce chiral hydroxy-esters. researchgate.netscispace.com For example, the bacterium Gordonia hydrophobica has been identified as a promising biocatalyst for the stereoselective reduction of various α-keto esters to their corresponding chiral α-hydroxy esters. scispace.com

Chemo-catalytic methods also provide routes to optically pure 2-hydroxybutanoates. One effective strategy employs a chiral auxiliary, such as menthol. In this approach, the addition of diethylzinc (B1219324) to menthyl arylglyoxylates leads to the synthesis of (R)-menthyl 2-aryl-2-hydroxybutanoates with a high diastereomeric excess of up to 95%. researchgate.net The chiral auxiliary can then be removed through hydrolysis to yield the desired optically pure (R)-2-aryl-2-hydroxybutanoic acid. researchgate.net

Advanced Materials Science Applications

The unique properties of 2-hydroxybutanoate make it an attractive monomer for creating novel bioplastics with tailored characteristics.

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by microorganisms, serving as a form of intracellular carbon and energy storage. nih.govmdpi.com The incorporation of unconventional monomers, such as 2-hydroxybutyrate, into the PHA backbone is a key strategy for modifying the physical and mechanical properties of these bioplastics. nih.gov